molecular formula C22H24N4O3 B2660679 4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide CAS No. 391892-19-6

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B2660679
CAS No.: 391892-19-6
M. Wt: 392.459
InChI Key: SRQMRDLRNFVREL-AFUMVMLFSA-N
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Description

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Coupling with Benzamide: The hydrazone intermediate is coupled with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    DNA Interaction: Intercalating into DNA to disrupt its function.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structure, which combines an indole moiety with a hydrazone and benzamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

4-butoxy-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-3-12-29-18-10-8-16(9-11-18)22(28)24-15-21(27)26-25-14-17-13-23-20-7-5-4-6-19(17)20/h4-11,13-14,23H,2-3,12,15H2,1H3,(H,24,28)(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMRDLRNFVREL-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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